Pyridin-4-ylmethanol hydrobromide
Overview
Description
Pyridin-4-ylmethanol hydrobromide is a substituted pyridine . It has the IUPAC name pyridin-4-ylmethanol hydrobromide .
Molecular Structure Analysis
The molecular formula of Pyridin-4-ylmethanol hydrobromide is C6H8BrNO . Its InChI Code is 1S/C6H7NO.BrH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H .Physical And Chemical Properties Analysis
Pyridin-4-ylmethanol hydrobromide is a light-yellow to yellow powder or crystals . It has a molecular weight of 190.04 . The compound should be stored in a refrigerator .Scientific Research Applications
Organic Synthesis
Pyridin-4-ylmethanol hydrobromide is a valuable intermediate in organic synthesis. Its structure allows it to act as a precursor in the synthesis of various heterocyclic compounds. The hydrobromide group can be easily displaced by nucleophiles, enabling the formation of more complex molecules. This compound is particularly useful in constructing pyridine derivatives, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, Pyridin-4-ylmethanol hydrobromide serves as a building block for the development of drug candidates. Its pyridine moiety is a common motif in drugs that target central nervous system disorders and cardiovascular diseases. Researchers utilize this compound to create analogs and derivatives that can be screened for biological activity .
Material Science
The applications of Pyridin-4-ylmethanol hydrobromide extend into material science, where it can be used to modify the properties of materials. For instance, it can be incorporated into polymers to introduce pyridine functional groups, which can enhance the material’s thermal stability and chemical resistance .
Chromatography
In chromatography, Pyridin-4-ylmethanol hydrobromide can be employed as a standard or reference compound due to its well-defined properties. It can also be used to calibrate analytical instruments and validate analytical methods, ensuring accurate and reliable results in chemical analysis .
Chemical Education
This compound is also used in educational settings, particularly in teaching advanced organic chemistry and synthesis techniques. Its reactions can demonstrate key concepts such as nucleophilic substitution and the importance of protecting groups in multi-step syntheses .
Analytical Research
Pyridin-4-ylmethanol hydrobromide finds use in analytical research, where it may be involved in method development for the detection and quantification of chemical species. Its defined reactivity and stability make it suitable for use in developing new analytical protocols .
Safety and Hazards
The safety data sheet for Pyridin-4-ylmethanol hydrobromide indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" .
Mechanism of Action
Mode of Action
The exact mode of action of Pyridin-4-ylmethanol hydrobromide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level are subjects of ongoing research.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could potentially impact the bioavailability of the compound.
properties
IUPAC Name |
pyridin-4-ylmethanol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.BrH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQRFYYGBGHAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20798154 | |
Record name | (Pyridin-4-yl)methanol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20798154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylmethanol hydrobromide | |
CAS RN |
65737-59-9 | |
Record name | (Pyridin-4-yl)methanol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20798154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.